molecular formula C23H24N8O2 B15284483 (6Z)-6-[[2-[4-(3,5-dimethylpyrazol-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-methoxycyclohexa-2,4-dien-1-one

(6Z)-6-[[2-[4-(3,5-dimethylpyrazol-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-methoxycyclohexa-2,4-dien-1-one

Cat. No.: B15284483
M. Wt: 444.5 g/mol
InChI Key: MNVYJMSPRGCHGD-ZMOGYAJESA-N
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Description

2-hydroxy-3-methoxybenzaldehyde [4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including hydroxyl, methoxy, pyrazolyl, toluidino, and triazinyl groups, which contribute to its diverse chemical reactivity and potential utility in research and industry.

Mechanism of Action

The mechanism by which 2-hydroxy-3-methoxybenzaldehyde [4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The specific molecular targets and pathways depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 2-hydroxy-3-methoxybenzaldehyde [4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone stands out due to its unique combination of functional groups and chemical reactivity. Similar compounds include:

    2-hydroxy-4-methoxybenzaldehyde: Lacks the pyrazolyl, toluidino, and triazinyl groups, resulting in different chemical properties and applications.

    3,4-dimethoxybenzaldehyde: Contains two methoxy groups but lacks the hydroxyl, pyrazolyl, toluidino, and triazinyl groups, leading to distinct reactivity and uses.

    4-hydroxy-3-methoxybenzaldehyde: Similar to the parent compound but without the additional functional groups, affecting its biological and chemical behavior.

Properties

Molecular Formula

C23H24N8O2

Molecular Weight

444.5 g/mol

IUPAC Name

2-[(E)-[[4-(3,5-dimethylpyrazol-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol

InChI

InChI=1S/C23H24N8O2/c1-14-8-10-18(11-9-14)25-21-26-22(28-23(27-21)31-16(3)12-15(2)30-31)29-24-13-17-6-5-7-19(33-4)20(17)32/h5-13,32H,1-4H3,(H2,25,26,27,28,29)/b24-13+

InChI Key

MNVYJMSPRGCHGD-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N/N=C/C4=C(C(=CC=C4)OC)O

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)NN=CC4=C(C(=CC=C4)OC)O

Origin of Product

United States

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